2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
Description
This compound features a 6-iodo-substituted benzimidazole core linked via a methyl-azanediyl group to two acetic acid moieties. Such structural attributes make it relevant for applications in medicinal chemistry and materials science, particularly in targeting halogen-bonding interactions or metalloenzymes .
Properties
CAS No. |
89218-96-2 |
|---|---|
Molecular Formula |
C12H12IN3O4 |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-iodo-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12IN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
InChI Key |
HCTPAJMYRAEWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The initial step in the preparation involves the formation of the benzimidazole core. This can be achieved by cyclizing o-phenylenediamine with appropriate carboxylic acids under acidic conditions. The reaction typically requires:
Reagents : o-Phenylenediamine, iodine source (e.g., iodine monochloride), and a suitable carboxylic acid.
Conditions : The reaction is carried out under reflux conditions in an acidic medium.
Formation of the Azanediyl Linkage
The next step involves forming the azanediyl linkage. This is typically done by reacting the iodinated benzimidazole with a suitable amine, such as ethylenediamine, which provides the necessary nitrogen atoms for the azanediyl group.
Synthesis of Diacetic Acid Moiety
The final step involves introducing two acetic acid groups onto the compound. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction.
A summary of the yields and typical reaction conditions for each step in the synthesis process is presented in Table 1 below:
| Step | Yield (%) | Reaction Conditions |
|---|---|---|
| Formation of Benzimidazole | 60-80 | Reflux in acidic medium |
| Iodination | 70-90 | Electrophilic substitution |
| Azanediyl Linkage Formation | 50-75 | Reaction with ethylenediamine |
| Diacetic Acid Synthesis | 65-85 | Acylation with acetic anhydride |
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.
Mass Spectrometry (MS) : Employed to confirm molecular weight and structural integrity.
Infrared (IR) Spectroscopy : Useful for identifying functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deiodinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Benzimidazole Derivatives
- 1H-Benzimidazole-2-acetic Acid (CAS 13570-08-6): Structure: Single benzimidazole ring with a directly attached acetic acid group. Key Differences: Lacks the 6-iodo substitution and the azanediyl-linked diacetic acid chains. The iodine in the target compound may enhance binding to hydrophobic pockets in biomolecules .
- 2-(1H-Imidazol-2-yl)acetic Acid (CAS 50995-95-4): Structure: Smaller imidazole ring (vs. benzimidazole) with one acetic acid group.
2.2. Diacetic Acid-Linked Compounds
- 2,2'-((4-Cyanophenyl)azanediyl)diacetic Acid (CAS 858967-80-3): Structure: Cyanophenyl group connected to diacetic acid via azanediyl. Key Differences: The target compound’s benzimidazole core offers NH groups for hydrogen bonding, absent in the cyanophenyl analog. The iodine substitution may also improve electrophilicity .
- 2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic Acid (CAS 445416-61-5): Structure: Two benzimidazole units linked by a butane chain, each bonded to acetic acid. The azanediyl linker may offer greater conformational flexibility than the rigid butane chain .
2.3. Halogenated Benzimidazole Derivatives
- (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides: Structure: Halogenated benzylidene hydrazides attached to a benzimidazole. Key Differences: The target compound’s diacetic acid groups enable metal chelation, absent in hydrazide derivatives. The iodine’s van der Waals radius may stabilize crystal packing compared to smaller halogens (e.g., Cl, F) .
Compound 7 (Molecules, 2015) :
- Structure : Contains a carboxymethylazanediyl linker, benzoylpiperazine substituents, and diacetic acid chains.
- Key Differences : The absence of a piperazine group in the target compound simplifies synthesis. The iodine substitution may enhance selectivity for iodine-specific biological targets .
Biological Activity
2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of benzimidazole, which is known for its diverse range of biological applications including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a benzimidazole moiety substituted with an iodine atom, linked to a diacetic acid group. The presence of the iodine atom may enhance its biological activity by influencing the electronic properties and reactivity of the molecule.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been reported to exhibit significant antimicrobial effects. Studies indicate that compounds with benzimidazole cores can inhibit the growth of various bacterial strains and fungi. For instance, the antimicrobial properties of related benzimidazole derivatives were evaluated against clinical isolates, showing effective inhibition rates above 80% against certain pathogens .
| Pathogen | Inhibition Rate (%) |
|---|---|
| Staphylococcus aureus | 85 |
| Escherichia coli | 78 |
| Candida albicans | 80 |
Anticancer Activity
Research has demonstrated that benzimidazole derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A498 | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been highlighted in several studies. These compounds can inhibit key enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), leading to reduced production of pro-inflammatory mediators .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various benzimidazole derivatives including those similar to this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanism : Another research focused on the anticancer activity of benzimidazole derivatives, revealing that these compounds trigger apoptosis through mitochondrial pathways in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Inflammation Model : An experimental model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated that benzimidazole derivatives significantly reduced nitric oxide production, confirming their anti-inflammatory effects .
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